2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone
Description
The compound "2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone" (CAS No. 1374531-44-8) is a heterocyclic molecule with the molecular formula C₂₂H₂₅N₅O and a molecular weight of 375.47 g/mol . Its structure comprises a pyrazole ring substituted with methyl and phenyl groups, linked via an ethanone bridge to a piperazine moiety bearing a pyridyl group.
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H25N5O/c1-17-20(18(2)27(24-17)19-8-4-3-5-9-19)16-22(28)26-14-12-25(13-15-26)21-10-6-7-11-23-21/h3-11H,12-16H2,1-2H3 |
InChI Key |
MKRJNNDNXMWCBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the phenyl group: This step may involve electrophilic aromatic substitution.
Formation of the piperazine ring: This can be synthesized from ethylenediamine and a suitable dihalide.
Coupling of the pyridine ring: This step might involve nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
Medicinal chemistry applications could include the investigation of its potential as a drug candidate for various therapeutic targets, such as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Ethanone Cores
Several structurally related compounds share the pyrazole-ethanone backbone but differ in substituents and biological activities:
Key Observations:
- Substituent Impact on Bioactivity : The diazenyl-substituted derivatives (e.g., Compound 22) demonstrate enhanced antibacterial and antifungal activity compared to the target compound, likely due to the electron-withdrawing chloro groups improving membrane permeability .
- Purity and Synthesis : Compound 12 () achieves higher HPLC purity (97.9%) than others (e.g., 82% for Compound 13), suggesting optimized synthetic routes for triazine-linked analogs .
- Molecular Weight and Solubility: The diphenylethanone derivative () has a significantly higher molecular weight (507.59 g/mol), which may reduce solubility compared to the target compound .
Pharmacological Profiles
- Antibacterial Activity : Compound 22 () outperforms ciprofloxacin against E. coli and S. aureus, with MIC values likely influenced by the 4-chlorophenyldiazenyl group enhancing target binding .
- Antifungal Activity : Compounds 21–24 and 26 () exhibit efficacy against C. albicans and A. niger, comparable to fluconazole, whereas the target compound’s activity remains unexplored .
- Synthetic Accessibility: The target compound’s piperazino-pyridyl group may complicate synthesis compared to simpler diazenyl derivatives (), though highlights robust methods for piperazine-triazine systems .
Structural and Functional Divergence
- Piperazine Modifications : The target compound’s 2-pyridylpiperazine moiety differs from the morpholine-triazine systems in , which may alter receptor selectivity (e.g., kinase vs. antimicrobial targets) .
Data Tables
Table 1: Comparative Physicochemical Properties
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